
8-Methyl-2-oxo-1,2-dihydroquinolin-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2-oxo-1,2-dihydroquinolin-4-yl acetate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of the acetate group at the 4-position and the methyl group at the 8-position of the quinoline ring system imparts distinct chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-oxo-1,2-dihydroquinolin-4-yl acetate typically involves the acylation of 8-methyl-2-oxo-1,2-dihydroquinoline. One common method includes the reaction of 8-methyl-2-oxo-1,2-dihydroquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields the desired acetate derivative.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-2-oxo-1,2-dihydroquinolin-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 8-methyl-2-hydroxy-1,2-dihydroquinolin-4-yl acetate.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 8-Methyl-2-hydroxy-1,2-dihydroquinolin-4-yl acetate.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methyl-2-oxo-1,2-dihydroquinolin-4-yl acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-2-oxo-1,2-dihydroquinolin-4-yl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of bacterial enzymes, contributing to its antimicrobial properties. The exact molecular pathways involved depend on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure but differ in the functional groups attached.
2-Oxo-1,2-dihydroquinoline-3-carboxylic acids: These compounds have a carboxylic acid group at the 3-position instead of an acetate group at the 4-position.
1-Methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid: This compound has a similar structure but with a methyl group at the 1-position and an acetic acid group at the 3-position.
Uniqueness: 8-Methyl-2-oxo-1,2-dihydroquinolin-4-yl acetate is unique due to the specific positioning of the acetate and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-4-yl) acetate |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-9-10(16-8(2)14)6-11(15)13-12(7)9/h3-6H,1-2H3,(H,13,15) |
InChI Key |
ISDUEEXDRXJJDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


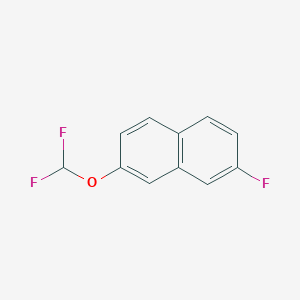

![8-Fluoro-2-methylnaphtho[2,3-d]thiazole](/img/structure/B11889960.png)
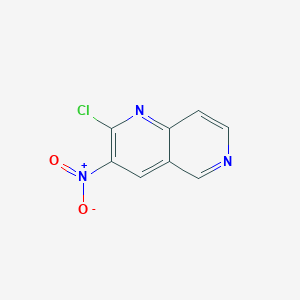
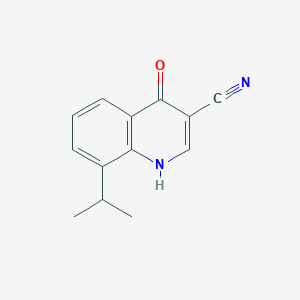

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride](/img/structure/B11889980.png)
![6-Chlorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11889989.png)
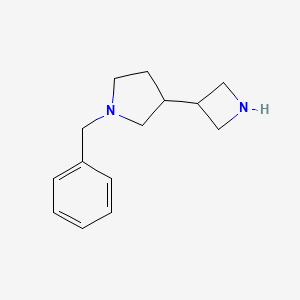
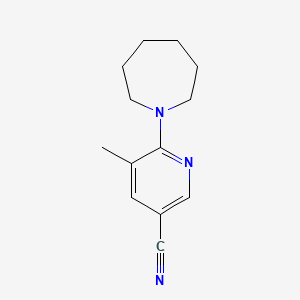

![8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11890019.png)


